6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-5-carbaldehyde
CAS No.: 134670-46-5
Cat. No.: VC21212128
Molecular Formula: C14H12N2O2S
Molecular Weight: 272.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 134670-46-5 |
|---|---|
| Molecular Formula | C14H12N2O2S |
| Molecular Weight | 272.32 g/mol |
| IUPAC Name | 6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
| Standard InChI | InChI=1S/C14H12N2O2S/c1-9-8-19-14-15-13(12(7-17)16(9)14)10-3-5-11(18-2)6-4-10/h3-8H,1-2H3 |
| Standard InChI Key | IKGDGHBVWWWUGA-UHFFFAOYSA-N |
| SMILES | CC1=CSC2=NC(=C(N12)C=O)C3=CC=C(C=C3)OC |
| Canonical SMILES | CC1=CSC2=NC(=C(N12)C=O)C3=CC=C(C=C3)OC |
Introduction
Chemical Structure and Properties
Molecular Structure
6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-5-carbaldehyde possesses a heterocyclic structure with multiple functional groups that contribute to its chemical reactivity and potential biological activities. The core structure is an imidazo[2,1-b]thiazole ring system, which consists of fused imidazole and thiazole rings. This bicyclic heterocyclic system is substituted with three key functional groups:
-
A 4-methoxyphenyl group at position 6
-
A methyl group at position 3
-
A carbaldehyde group at position 5
The presence of these specific substituents creates a unique molecular architecture that influences the compound's physical, chemical, and potentially biological properties .
Physical and Chemical Properties
The compound exists as a solid at room temperature with several notable physical and chemical properties that define its behavior in various environments. These properties are essential for understanding its potential applications and handling requirements.
Table 1: Physical and Chemical Properties of 6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-5-carbaldehyde
The compound contains both polar and nonpolar regions, which influence its solubility profile and interactions with biological systems. The presence of the carbaldehyde group makes it potentially reactive in various chemical transformations, while the methoxy group on the phenyl ring can participate in hydrogen bonding interactions.
Identifiers and Nomenclature
To facilitate accurate identification and reference in scientific literature and databases, 6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-5-carbaldehyde is associated with various identifiers and alternative names.
Table 2: Identifiers and Nomenclature
The compound is also known by several synonyms, including "Imidazo[2,1-b]thiazole-5-carboxaldehyde, 6-(4-methoxyphenyl)-3-methyl-" and various catalog identifiers used by chemical suppliers .
The significant price variation across suppliers for the same compound highlights the importance of considering factors beyond cost, such as purity, delivery timeframes, and supplier reliability when sourcing chemicals for research purposes .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume